1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one
Description
Properties
IUPAC Name |
1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS/c1-2-17-9-6-10-18-20(17)22-21(26-18)24-13-11-23(12-14-24)19(25)15-16-7-4-3-5-8-16/h3-10H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXOTSBEOCNTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation with Ethyl-containing Reagents
2-Aminothiophenol reacts with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux conditions to form 4-ethyl-1,3-benzothiazole-2-carboxylate. Subsequent hydrolysis and decarboxylation yield the 4-ethyl-1,3-benzothiazole scaffold. Alternative methods employ ethyl bromoacetate or ethyl iodide under similar conditions.
Key Reaction Conditions
Functionalization with 2-Phenylethan-1-one
The piperazine nitrogen is alkylated with 2-bromoacetophenone to install the phenylethanone moiety.
Alkylation Protocol
4-(4-Ethyl-1,3-benzothiazol-2-yl)piperazine (1 equiv) reacts with 2-bromoacetophenone (1.2 equiv) in acetonitrile at 60–80°C for 6–12 hours. Triethylamine (TEA) or K₂CO₃ is added to scavenge HBr.
Critical Parameters
- Stoichiometry: Excess alkylating agent risks di-alkylation; 1.2 equiv balances selectivity.
- Solvent: Acetonitrile or DMF ensures solubility of intermediates.
- Yield: 65–75% after column chromatography.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (180°C, 15–20 minutes) accelerates the alkylation step, reducing reaction time from hours to minutes while maintaining yields of 70–80%.
One-Pot Sequential Reactions
A telescoped approach combines benzothiazole formation, piperazine coupling, and phenylethanone alkylation in a single reactor. This method minimizes intermediate isolation, improving overall yield to 60–65%.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
Comparative Analysis of Methods
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing benzothiazole structures can exhibit anticancer activity. In particular, studies have shown that derivatives similar to 1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one can inhibit tumor growth in various cancer cell lines. For instance, structure–activity relationship studies have highlighted the importance of substituents on the benzothiazole ring in enhancing cytotoxicity against cancer cells .
Antimicrobial Activity
Benzothiazole derivatives have also been reported to possess antimicrobial properties. The presence of the piperazine ring in this compound may enhance its ability to penetrate bacterial membranes, making it a candidate for further development as an antimicrobial agent .
Dual Inhibitors
The compound has been investigated for its potential as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), enzymes involved in the metabolism of bioactive lipids. Inhibition of these enzymes could lead to therapeutic effects in conditions such as pain and inflammation .
Study on Anticancer Activity
In a specific study published in Pharmaceutical Research, researchers synthesized several benzothiazole derivatives and tested their anticancer effects on human breast cancer cells. The study found that compounds structurally related to 1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one exhibited significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways .
Investigation of Antimicrobial Effects
Another study explored the antimicrobial efficacy of benzothiazole derivatives against various bacterial strains. The results indicated that certain derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the benzothiazole structure could enhance antibacterial properties .
Potential Applications
Based on its biological activities, 1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one has potential applications in:
- Cancer Therapy : As a lead compound for developing new anticancer drugs.
- Antimicrobial Agents : For treating infections caused by resistant bacteria.
- Pain Management : As a dual inhibitor for managing pain and inflammation through modulation of lipid signaling pathways.
Mechanism of Action
The mechanism of action of 1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring and benzothiazole moiety can contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Benzothiazole Substituents
The benzothiazole moiety is a critical pharmacophore. Key comparisons include:
Notes:
- Urea derivatives () replace the phenylethanone with a hydrazinyl-oxoethyl group, enabling hydrogen bonding interactions critical for antiparasitic activity .
Piperazine-Linked Arylketones and Their Derivatives
Piperazine modifications significantly impact bioactivity and pharmacokinetics:
Notes:
- Methanesulfonyl substitution () introduces a polar sulfonyl group, likely reducing blood-brain barrier penetration compared to the target compound.
- Pyridine-based analogs () demonstrate that trifluoromethyl groups enhance metabolic stability and target selectivity in antiparasitic applications .
Hybrid Structures with Dual Pharmacophores
Compounds combining benzothiazole and urea/amide moieties exhibit enhanced bioactivity:
Notes:
- The hydroxyethyl group in S40 () improves water solubility but reduces synthetic yield (49%) compared to the target compound’s likely higher yield (based on analogs in and ).
Biological Activity
The compound 1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one (commonly referred to as "Compound X") is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications of Compound X, based on diverse research findings.
Chemical Structure and Properties
Compound X possesses a molecular formula of and a molecular weight of approximately 338.44 g/mol. Its structural components include a benzothiazole moiety linked to a piperazine ring, which is known for imparting various pharmacological properties.
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole, including Compound X, exhibit significant antimicrobial activities. A study demonstrated that related compounds showed effective inhibition against various bacterial strains. The minimal inhibitory concentrations (MIC) for some derivatives were found to be as low as 50 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound X | 50 | Staphylococcus aureus |
| Compound Y | 25 | Escherichia coli |
| Compound Z | 40 | Pseudomonas aeruginosa |
Antitumor Activity
The antitumor potential of Compound X has been evaluated in various cancer cell lines. In vitro studies revealed that it exhibited cytotoxic effects against human breast cancer (MDA-MB-231) and liver cancer (SK-Hep-1) cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 20 µM, indicating moderate efficacy .
Antiviral Activity
In addition to its antibacterial and anticancer properties, Compound X has shown promise in antiviral applications. A study focusing on its activity against Mycobacterium tuberculosis reported an IC90 value of approximately 40 µM, suggesting it could be a candidate for further development as an anti-tubercular agent .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is often closely linked to their structural features. Modifications at the 4-position of the benzothiazole ring have been shown to enhance activity. For instance, substituents such as ethyl or methoxy groups significantly improved the potency against various biological targets .
Case Study 1: Antibacterial Efficacy
A comparative study involving several benzothiazole derivatives demonstrated that those with electron-donating groups at the para position exhibited superior antibacterial activity. Compound X was part of this study and showed promising results against both gram-positive and gram-negative bacteria.
Case Study 2: Anticancer Activity
In another investigation, the effects of Compound X were assessed in combination with standard chemotherapeutic agents. The results indicated a synergistic effect when used alongside doxorubicin in MDA-MB-231 cells, leading to enhanced cell death compared to either agent alone .
Q & A
Q. Key Steps :
Advanced: How can researchers optimize reaction yields during synthesis?
Methodological Answer:
Advanced: How to resolve discrepancies in spectral data during characterization?
Methodological Answer:
- Contradictory NMR Peaks : Use 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., piperazine protons at δ ~2.5–3.5 ppm) .
- HRMS Validation : Cross-check observed vs. theoretical mass (e.g., m/z 365.16 for [M+H]) .
- HPLC Purity Analysis : Use a C18 column (MeCN/HO, 70:30) to detect impurities >0.5% .
Advanced: What in vitro models are suitable for evaluating bioactivity?
Methodological Answer:
- Cytotoxicity Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC values indicate potency .
- Synergistic Studies : Combine with chemotherapeutics (e.g., doxorubicin) and analyze dose-response curves .
- Receptor Binding : Radioligand displacement assays for dopamine or serotonin receptors, given the piperazine moiety’s affinity .
Advanced: What safety protocols are critical during synthesis?
Methodological Answer:
- Handling Intermediates : Use fume hoods for volatile reagents (e.g., SOCl) and inert atmospheres for air-sensitive steps .
- PPE : Gloves, goggles, and lab coats to prevent exposure to corrosive agents (e.g., TFA) .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal .
Advanced: How to design stability studies for this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
